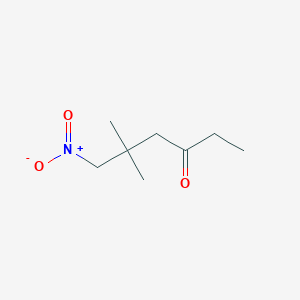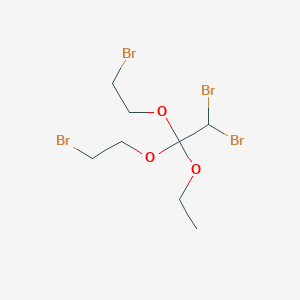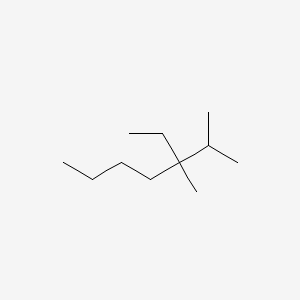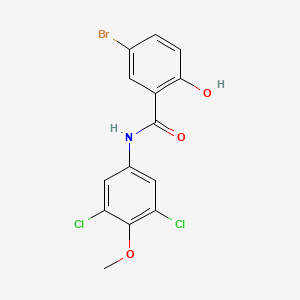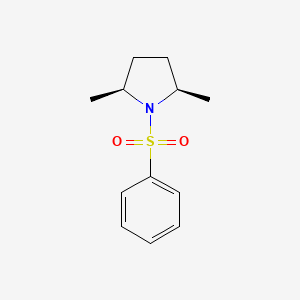
(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a benzenesulfonyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Benzenesulfonyl chloride in dichloromethane with triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzenesulfonyl group or the pyrrolidine ring.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a leaving group in substitution reactions, while the pyrrolidine ring can participate in various chemical transformations. The compound’s chiral nature may also influence its binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4R,5S,6R)-3-(Benzenesulfonyl)-5-bromotricyclo[2.2.1.0^{2,6}]heptane .
- Ethyl (2R,5S,8E)-10-(Benzenesulfonyl)-5-hydroxy-2,8-dimethyl-7-oxodec-8-enoate .
- 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl 7-[(1R,2R,3R,5S)-2-[(3S)-1-(Benzenesulfonyl)-5-phenyl-3-[(triethylsilyl)oxy]pentyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]hept-5-enoate .
Uniqueness
(2R,5S)-1-(Benzenesulfonyl)-2,5-dimethylpyrrolidine is unique due to its specific chiral configuration and the presence of both benzenesulfonyl and methyl groups on the pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62035-76-1 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
(2S,5R)-1-(benzenesulfonyl)-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C12H17NO2S/c1-10-8-9-11(2)13(10)16(14,15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+ |
InChI Key |
GFXOOIRCRZIDIL-PHIMTYICSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1S(=O)(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1CCC(N1S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


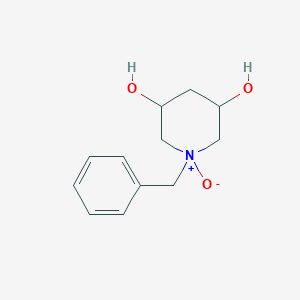
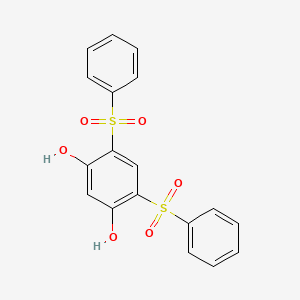
![N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14548143.png)

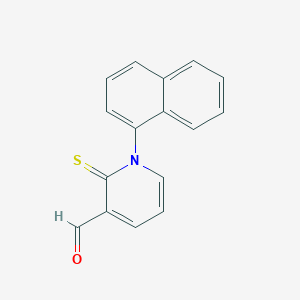
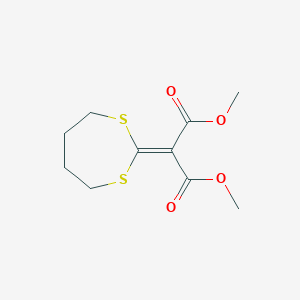
![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
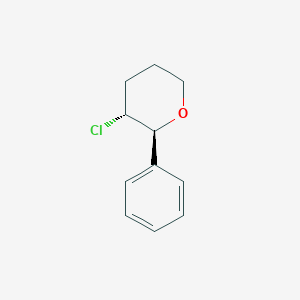
![Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate](/img/structure/B14548183.png)
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
